molecular formula C38H63N7O8 B1678227 Neuromedin N CAS No. 102577-25-3

Neuromedin N

Katalognummer: B1678227
CAS-Nummer: 102577-25-3
Molekulargewicht: 745.9 g/mol
InChI-Schlüssel: RZMLVIHXZGQADB-YLUGYNJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Neuromedin N (NMN) is a neuropeptide derived from the same precursor polypeptide as neurotensin, sharing similar yet distinct expression patterns and effects . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu and is homologous to neurotensin . Both NMN and neurotensin sequences are located on the pro-neurotensin/neuromedin N precursor C-terminus and are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . NMN is mainly synthesized in the neural and intestinal tissues of mammals . Studies in mice have shown that NMN's physiological effects include hypothermia and analgesia, resulting from the peptide's ligand association and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .

Scientific Research Applications

This compound, along with its precursor pro-neurotensin/neuromedin N (pro-NT/NMN) and related peptide neurotensin (NT), has been explored in various scientific research applications, including cancer research, metabolic studies, and hypertension risk assessment.

Cancer Research:

  • Growth Stimulation: NMN, similar to NT, can stimulate the growth of certain cancer cell lines. Both NMN and NT stimulated the growth of the human pancreatic cancer cell line MIA PaCa-2 in vitro, suggesting an interaction through the same receptor .
  • Tumor Marker: ProNT/NMN has potential as a specific tumor marker of small cell lung cancer .
  • Bladder Cancer: Neuromedin U (NMU) overexpression can promote tumor cell growth, enhance tumor formation and metastasis, and increase tumor drug resistance in bladder cancer .

Metabolic Studies:

  • Metabolic Syndrome: Pro-NT/NMN is associated with metabolic syndrome (MetS) and its components, such as dysglycemia and low high-density lipoprotein (HDL), likely due to insulin resistance .
  • Food Intake Regulation: Neuromedin U participates in the regulation of food intake through the brain-gut axis .

Cardiovascular Research:

  • Hypertension Risk: Pro-NT/NMN levels were investigated for association with hypertension risk, but baseline pro-NT/NMN was not associated with incident hypertension .

Radiopharmaceutical Development:

  • Targeted Theranostics: Neurotensin (8-13) and NMN neuropeptides are under investigation as theranostic agents for cancers overexpressing neurotensin receptors .

Biochemische Analyse

Biochemical Properties

Neuromedin N is involved in several biochemical reactions. It interacts with neurotensin type 2 G protein-coupled receptors, which are primarily found in the brain and gut. These interactions lead to various physiological effects, such as hypothermia and analgesia . This compound is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide.

Cellular Effects

This compound influences various cellular processes. In neural tissues, it modulates neuronal activity, leading to effects such as hypothermia and analgesia . In the gut, this compound regulates gastrointestinal motility and secretion . It also affects cell signaling pathways by binding to neurotensin type 2 receptors, which activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to neurotensin type 2 G protein-coupled receptors. This binding activates the receptors, leading to the activation of downstream signaling pathways, such as the MAPK pathway . This compound also interacts with other biomolecules, including aminopeptidase M, which degrades the peptide . These interactions result in various physiological effects, including hypothermia and analgesia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of degrading enzymes like aminopeptidase M . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged hypothermia and analgesia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces hypothermia and analgesia . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances . Threshold effects have been observed, where a minimum dose is required to elicit significant physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide. This compound also interacts with aminopeptidase M, which degrades the peptide . These interactions affect metabolic flux and metabolite levels in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to neurotensin type 2 G protein-coupled receptors, which facilitate its transport and localization . This compound is primarily found in neural and intestinal tissues, where it exerts its physiological effects . The peptide’s distribution is influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the neural and intestinal tissues. It is synthesized in the endoplasmic reticulum and processed in the Golgi apparatus before being transported to its target sites . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as cleavage by prohormone convertases, direct this compound to its specific compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Neuromedin N kann unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Das Verfahren umfasst die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz verankert ist. Zu den typischen Reaktionsbedingungen gehört die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin), um die Peptidbindungsbildung zu erleichtern. Entschützungsschritte umfassen oft die Verwendung von TFA (Trifluoressigsäure), um schützende Gruppen von den Aminosäuren zu entfernen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Ausbeute zu verbessern. Die Reinigung des synthetisierten Peptids erfolgt in der Regel durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neuromedin N kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: this compound kann insbesondere am Tyrosinrest mit Reagenzien wie Wasserstoffperoxid oder Iod oxidiert werden.

    Reduktion: Reduktionsreaktionen können Disulfidbrücken, falls vorhanden, mit Reagenzien wie Dithiothreitol (DTT) angreifen.

    Substitution: Aminosäurereste in this compound können durch site-directed Mutagenese oder chemische Modifikation substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Iod.

    Reduktion: Dithiothreitol (DTT), Tris(2-Carboxyethyl)phosphin (TCEP).

    Substitution: Reagenzien für site-directed Mutagenese, chemische Modifikatoren wie N-Ethyl-N'-Dimethylaminopropylcarbodiimid (EDC).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen vorgenommenen Modifikationen ab. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.

Vergleich Mit ähnlichen Verbindungen

Neuromedin N ist eng mit Neurotensin verwandt und teilt ein ähnliches Vorläuferpolypeptid. this compound hat unterschiedliche physiologische Wirkungen und Rezeptorinteraktionen. Zu anderen ähnlichen Verbindungen gehören:

    Neurotensin: Teilt einen Vorläufer mit this compound, hat aber unterschiedliche Rezeptoraffinitäten und physiologische Rollen.

    Substanz P: Ein weiteres Neuropeptid, das an der Schmerzempfindung und Entzündungsreaktionen beteiligt ist.

    Vasoaktives intestinales Peptid (VIP): Beteiligt an der Entspannung der glatten Muskulatur und Vasodilatation.

Die Einzigartigkeit von this compound liegt in seinen spezifischen Rezeptorinteraktionen und den unterschiedlichen physiologischen Wirkungen, die es vermittelt, wodurch es sich von anderen Neuropeptiden abhebt.

Biologische Aktivität

Neuromedin N (NN) is a neuropeptide that has garnered attention due to its significant biological activities, particularly in the nervous and gastrointestinal systems. This article explores the biological activity of this compound, highlighting its physiological roles, mechanisms of action, and implications in various health conditions.

Overview and Structure

This compound is a neuropeptide derived from the precursor pro-neurotensin. It has a structure similar to neurotensin, with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu, which is homologous to the COOH-terminal sequence of neurotensin . It is primarily synthesized in neural and intestinal tissues, indicating its potential roles in both central and peripheral signaling pathways .

Biological Functions

This compound exhibits a range of biological activities:

  • Gastrointestinal Motility : this compound has been shown to induce contractile activity in the guinea pig ileum, suggesting its role as a neuromediator in gastrointestinal motility .
  • Cardiovascular Effects : In animal studies, this compound has been associated with hypotensive responses, indicating a potential role in regulating blood pressure .
  • Neuroendocrine Regulation : this compound influences neuroendocrine functions by modulating hormone release, particularly prolactin from the pituitary gland .

This compound exerts its effects through specific receptors, primarily the neuromedin U receptors (NMUR1 and NMUR2). These G protein-coupled receptors mediate various intracellular signaling pathways:

  • Inhibition of cAMP Accumulation : this compound activates NMUR2 more effectively than NMUR1, leading to the inhibition of cAMP accumulation in cells .
  • Calcium Signaling : The activation of NMURs also influences intracellular calcium levels, further affecting cellular responses related to smooth muscle contraction and neurotransmitter release .

Cardiometabolic Disorders

Research indicates that elevated levels of pro-neurotensin/neuromedin N are associated with increased risks of ischemic stroke and cognitive impairment, particularly in women. A study found that higher pro-NT/NMN levels correlated with a greater than twofold increased risk of cognitive impairment after adjusting for confounding factors such as age and sex . Additionally, pro-neurotensin has been linked to cardiovascular outcomes like coronary heart disease .

Cancer Research

This compound's role in cancer biology is under investigation. Studies have shown that it may influence tumor growth and metastasis through its effects on cell signaling pathways. For instance, pro-neurotensin expression has been observed in various cancer cell lines, including colon cancer, suggesting a potential role in tumor biology . The peptide's interaction with specific receptors may also provide therapeutic targets for cancer treatment.

Case Studies and Research Findings

StudyFindingsImplications
Elevated pro-NT/NMN associated with ischemic stroke riskPotential biomarker for stroke risk assessment
Higher pro-NT/NMN linked to cognitive impairment in womenSuggests sex-specific neuroendocrine roles
Pro-neurotensin expressed in colon cancer cell linesIndicates possible involvement in cancer progression

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLVIHXZGQADB-YLUGYNJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145280
Record name Neuromedin N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102577-25-3
Record name Neuromedin N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuromedin N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neuromedin N
Reactant of Route 2
Reactant of Route 2
Neuromedin N
Reactant of Route 3
Reactant of Route 3
Neuromedin N
Reactant of Route 4
Neuromedin N
Reactant of Route 5
Neuromedin N
Reactant of Route 6
Reactant of Route 6
Neuromedin N
Customer
Q & A

Q1: What is Neuromedin N (NN)?

A1: this compound (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []

Q2: What is the primary target of NN?

A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]

Q3: How does NN binding to NTRs affect cellular processes?

A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.

Q4: Does NN have any effects on dopaminergic neurotransmission?

A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []

Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?

A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]

Q6: What is the amino acid sequence of NN?

A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []

Q7: Does the structure of NN differ across species?

A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []

Q8: How do structural modifications impact NN activity?

A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []

Q9: How stable are the large precursor forms of NN compared to the mature peptide?

A9: Large this compound (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []

Q10: What is the significance of the increased stability of large NN?

A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.